molecular formula C18H25N5O3 B2627749 tert-butyl 4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxylate CAS No. 2379952-80-2

tert-butyl 4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxylate

Cat. No.: B2627749
CAS No.: 2379952-80-2
M. Wt: 359.43
InChI Key: VPZOTURAMDOZPW-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a pyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is often synthesized from piperidine derivatives through various substitution reactions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazine derivatives and 1,3-diketones.

    Formation of the Pyridazinone Structure: The pyridazinone ring is typically formed through cyclization reactions involving hydrazine and diketone derivatives.

    Final Coupling: The final step involves coupling the piperidine, pyrazole, and pyridazinone structures under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This often includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxylate: This compound is unique due to its specific combination of functional groups and ring structures.

    This compound: Similar compounds may include those with variations in the substituents on the piperidine, pyrazole, or pyridazinone rings.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-18(2,3)26-17(25)21-11-7-14(8-12-21)13-23-16(24)6-5-15(20-23)22-10-4-9-19-22/h4-6,9-10,14H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZOTURAMDOZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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